molecular formula C15H15N5O B11075856 Phenol, 2,6-dimethyl-4-[[5-(4-pyridinyl)-1H-1,2,3,4-tetrazol-1-yl]methyl]-

Phenol, 2,6-dimethyl-4-[[5-(4-pyridinyl)-1H-1,2,3,4-tetrazol-1-yl]methyl]-

Cat. No.: B11075856
M. Wt: 281.31 g/mol
InChI Key: FJMUEFHJHCUWAY-UHFFFAOYSA-N
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Description

2,6-DIMETHYL-4-{[5-(4-PYRIDYL)-1H-1,2,3,4-TETRAAZOL-1-YL]METHYL}PHENOL is a complex organic compound that features a phenol group substituted with a pyridyl-tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHYL-4-{[5-(4-PYRIDYL)-1H-1,2,3,4-TETRAAZOL-1-YL]METHYL}PHENOL typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The pyridyl group is then introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHYL-4-{[5-(4-PYRIDYL)-1H-1,2,3,4-TETRAAZOL-1-YL]METHYL}PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group in the pyridyl moiety can be reduced to an amine.

    Substitution: The hydrogen atoms on the phenol ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group yields quinones, while reduction of the nitro group results in amines.

Scientific Research Applications

2,6-DIMETHYL-4-{[5-(4-PYRIDYL)-1H-1,2,3,4-TETRAAZOL-1-YL]METHYL}PHENOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-DIMETHYL-4-{[5-(4-PYRIDYL)-1H-1,2,3,4-TETRAAZOL-1-YL]METHYL}PHENOL involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,6-DIMETHYL-4-{[5-(4-PYRIDYL)-1H-1,2,3,4-TETRAAZOL-1-YL]METHYL}PHENOL lies in its combination of a phenol group with a pyridyl-tetrazole moiety, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

2,6-dimethyl-4-[(5-pyridin-4-yltetrazol-1-yl)methyl]phenol

InChI

InChI=1S/C15H15N5O/c1-10-7-12(8-11(2)14(10)21)9-20-15(17-18-19-20)13-3-5-16-6-4-13/h3-8,21H,9H2,1-2H3

InChI Key

FJMUEFHJHCUWAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN2C(=NN=N2)C3=CC=NC=C3

solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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